molecular formula C27H30N6O3 B2920499 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 683806-94-2

6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2920499
CAS No.: 683806-94-2
M. Wt: 486.576
InChI Key: DXSZENUIGCAFOY-UHFFFAOYSA-N
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Description

This compound (CAS: 879947-37-2) is a structurally complex heterocyclic molecule with the molecular formula C₂₇H₃₀N₆O₃ and a molecular weight of 486.6 g/mol . Its core features a triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene system, substituted with a morpholinylethyl group, a 1-phenylethylamide moiety, and imino and oxo functional groups.

Properties

IUPAC Name

6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O3/c1-18-7-6-10-33-24(18)30-25-22(27(33)35)17-21(26(34)29-19(2)20-8-4-3-5-9-20)23(28)32(25)12-11-31-13-15-36-16-14-31/h3-10,17,19,28H,11-16H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSZENUIGCAFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[840The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This may include the use of continuous flow reactors and automated systems to manage the complex synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name/Structure Molecular Formula Molecular Weight Key Functional Groups Ring System Potential Applications
Target Compound C₂₇H₃₀N₆O₃ 486.6 Morpholinylethyl, 1-phenylethylamide, imino, oxo Triazatricyclo[8.4.0.0³,⁸] Kinase inhibitors, enzyme modulators
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Not provided Not provided Benzothiazol, dimethylaminophenyl, spiro Spiro[4.5]decane Organic synthesis intermediates
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₁₂H₁₄N₆O₃S₂ ~386.4 Tetrazole, thiadiazol, β-lactam Bicyclo[4.2.0] (cephalosporin core) Antibiotics, β-lactamase inhibitors

Key Observations:

Structural Complexity: The target compound’s triazatricyclo system contrasts with the simpler spiro[4.5]decane framework in and the bicyclo[4.2.0] β-lactam core in . The morpholinylethyl group may enhance solubility compared to the lipophilic benzothiazol and dimethylaminophenyl groups in .

Functional Groups :

  • The 1-phenylethylamide substituent in the target compound could facilitate hydrophobic interactions in biological systems, analogous to the thiadiazol and tetrazole moieties in cephalosporins (), which are critical for antibiotic activity .
  • Unlike the β-lactam ring in , the target lacks a strained four-membered ring, suggesting divergent mechanisms of action .

Molecular Weight and Pharmacokinetics :

  • The target compound’s higher molecular weight (486.6 vs. ~386.4 for cephalosporins) may influence bioavailability, requiring optimization for drug-likeness .

Biological Activity

The compound 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique tricyclic structure and functional groups suggest possible interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacological research.

Molecular Formula and Weight

  • Molecular Formula : C19H22N6O3
  • Molecular Weight : 382.42 g/mol

Structural Features

The compound features a triazatricyclo framework along with a morpholine group, which may enhance its interaction with biological targets. The presence of the imino and carboxamide functionalities is significant for its potential pharmacological activity.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural characteristics often exhibit significant antimicrobial properties. For instance, derivatives of triazine and triazole compounds have shown broad-spectrum antibacterial activity against pathogens like Escherichia coli and Mycobacterium tuberculosis .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
7-(2-methoxyethyl)-11-methyl-6-(4-nitrophenyl)iminoContains nitrophenyl groupAntimicrobial
Ethyl 11-methyl-6-(3-methylbenzoyl)iminoBenzoyl substituentAnticancer
Ethyl 6-(4-chlorobenzoyl)iminoChlorobenzoyl substituentEnzyme inhibition

Anticancer Potential

Research has indicated that similar compounds have shown promising anticancer activities. For example, triazine derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro, demonstrating significant cytotoxic effects against various cancer cell lines .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or proteins within the target organisms. For instance, certain derivatives have been found to inhibit leucyl-tRNA synthetase, an essential enzyme in protein synthesis . This inhibition can lead to bacterial cell death or growth inhibition.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various triazine derivatives, including those structurally similar to our compound. The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against Mycobacterium smegmatis, showcasing the potential for further development .

Evaluation of Anticancer Activity

Another study focused on the anticancer properties of related compounds, where derivatives showed IC50 values in the low micromolar range against breast and lung cancer cell lines. This suggests that modifications to the triazine structure could enhance anticancer activity .

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